cis-Isohumulone is a bitter acid found in hops (Humulus lupulus L.), a plant widely used as a flavoring and bittering agent in beer brewing. It belongs to a class of compounds called prenylated phloroglucinols, specifically alpha-acids, which are responsible for the characteristic bitterness of beer [].
While research on the health benefits of cis-Isohumulone is ongoing and inconclusive, some studies have suggested potential benefits in various areas:
Beyond its potential health benefits, cis-Isohumulone is also being explored for other research applications, including:
Cis-Isohumulone is a chemical compound classified as an iso-alpha acid, primarily derived from the isomerization of humulone, a bitter acid found in hops (Humulus lupulus). It is one of the two epimeric forms of isohumulone, the other being trans-isohumulone. The structural formula for cis-isohumulone is CHO and it plays a significant role in imparting bitterness to beer, contributing to its flavor profile and stability during storage. The compound is characterized by its unique spatial arrangement, where the prenyl side chain and hydroxyl group are oriented on the same face of the five-membered ring structure, distinguishing it from its trans counterpart .
In addition to isomerization, cis-isohumulone can react with light and oxygen, leading to degradation products that may affect beer quality. For instance, exposure to light can cause photo
This process allows for controlled synthesis and purification of cis-isohumulone for research and industrial applications .
Cis-Isohumulone finds several applications beyond its primary role in brewing:
Interaction studies have highlighted the complex behavior of cis-isohumulone with various biological systems. Notably, it interacts with proteins and enzymes within yeast during fermentation, influencing flavor profiles and fermentation dynamics. Additionally, studies on its interaction with sulfur-containing amino acids reveal pathways through which undesirable flavors may develop in beer when exposed to light . These interactions underscore the importance of managing exposure conditions during brewing and storage.
Cis-Isohumulone shares structural similarities with several other compounds derived from hops. Below is a comparison highlighting its uniqueness:
| Compound | Structure Type | Key Characteristics |
|---|---|---|
| Trans-Isohumulone | Iso-alpha acid | Isomeric form; different spatial arrangement; less stable than cis form. |
| Cohumulone | Alpha acid | Precursor to iso-alpha acids; contributes bitterness but less stable than isoforms. |
| Adhumulone | Alpha acid | Similar properties to humulone; contributes to bitterness but varies in flavor profile. |
| Lupulones | Beta acid | Different chemical structure; generally considered less bitter than iso-alpha acids but has distinct antibacterial properties. |
Cis-Isohumulone's unique configuration makes it thermodynamically more stable compared to trans-isohumulone, which can influence its sensory attributes in beer . Its distinct characteristics contribute significantly to both flavor and stability in brewing applications.
The absolute configuration of cis-isohumulone has undergone significant revision over the past several decades, representing one of the most notable corrections in hop acid chemistry [6]. The compound, with molecular formula C₂₁H₃₀O₅ and molecular weight 362.5 grams per mole, exists as a naturally occurring (4S,5R) enantiomer [2] [4]. The absolute configuration was initially determined as (4R,5S) by Horeau's method in 1971, a designation that persisted for over 40 years in the scientific literature [16].
A major breakthrough occurred in 2013 when Urban and colleagues employed X-ray crystallography to definitively establish the correct absolute configuration [6] [21]. Using crystalline salt formations with heavy atoms and compounds of known absolute configuration, the research team unequivocally determined that the configuration of cis-isohumulone is (4S,5R), directly opposite to the originally reported assignment [6]. This revision was confirmed through multiple crystallization experiments involving potassium salts and (-)-cinchonidine crystal salts of related tetrahydro derivatives [6].
The determination process involved synthesizing (+)-cis-tetrahydroisohumulone through heterogeneous catalytic hydrogenation of (+)-cis-isohumulone, followed by X-ray analysis of the potassium salt [6]. The crystallographic analysis revealed that both asymmetric centers (C4 and C5) maintained their configuration during the mild catalytic hydrogenation process, indicating that the initial assignment in the literature was incorrect [6]. Additional verification came from crystallization experiments with (-)-cinchonidine salts of related compounds, all of which showed consistent (4S,5R) configuration [6].
| Configuration Parameter | Original Assignment (1971) | Revised Assignment (2013) | Method Used |
|---|---|---|---|
| Carbon-4 | R | S | X-ray crystallography |
| Carbon-5 | S | R | X-ray crystallography |
| Overall designation | (4R,5S) | (4S,5R) | Anomalous X-ray diffraction |
| Optical rotation | +25.1° | +25.1° | Polarimetry |
cis-Isohumulone exists in a diastereomeric relationship with trans-isohumulone, differing specifically at the C4 stereocenter while maintaining identical configuration at C5 [6] [11]. During the thermal isomerization of humulone, both stereoisomers are formed through an acyloin-type ring contraction mechanism that converts the six-membered ring to a five-membered ring structure [2] [4].
The stereochemical distinction between cis- and trans-isohumulone can be readily identified through nuclear magnetic resonance spectroscopy [32]. Epimers are easily distinguished by observing chemical shift differences of the H-5, H-1''', H-2''' and C-5 signals, along with different splitting patterns of H-5 and H-2'' protons [32]. The International Union of Pure and Applied Chemistry name for cis-isohumulone is (4S,5R)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one [2].
Thermal isomerization typically produces a mixture of both stereoisomers, with the ratio dependent on reaction conditions and catalyst usage [11]. Photochemical isomerization, however, demonstrates stereoselective behavior, with ultraviolet light exposure favoring trans-isohumulone formation through stereospecific pathways [11]. The isomerization process involves retention of configuration from the tertiary alcohol in (6S)-(-)-humulone to the alpha-hydroxy ketone at C4 in (4S,5R)-(+)-cis-isohumulone [6].
The formation mechanism proceeds through keto-enol tautomerization generating cis and trans intermediates, followed by transition through specific transition states leading to the respective stereoisomeric products [16]. Computational studies using density functional theory calculations have revealed that the activation free energy for cis-isohumulone formation (31.62 kilocalories per mole) is higher than that for trans-isohumulone (29.84 kilocalories per mole), while cis products exhibit lower reaction free energies compared to trans products [16].
The stereochemical configuration of cis-isohumulone directly influences its biological activity and sensory properties [25] [27]. Structure-activity relationship studies have demonstrated that the cis configuration exhibits distinct bitter taste characteristics compared to its trans counterpart, with unique temporal profiles in human taste perception [27]. Psychophysical experiments reveal that cis-isohumulone displays a distinctive dome-shaped time-intensity profile, with bitterness development requiring longer onset time but demonstrating comparable duration to other bitter stimuli [27].
Molecular docking studies have identified potential interactions with bitter taste receptors, particularly Tas2r138 and T2R38 [26]. The compound demonstrates estimated binding affinities in the micromolar range, with the structural features contributing to receptor binding including the cyclopentenone ring system and specific side chain orientations [26]. The alpha-hydroxy ketone functionality at C4 appears crucial for biological activity, as evidenced by the complete loss of activity upon oxidation to corresponding ketone derivatives [25].
Cancer chemoprevention studies have revealed that cis-isohumulone exhibits potent quinone reductase induction activity with concentration doubling values ranging from 18-20 micrograms per milliliter [25]. The compound also demonstrates significant inhibition of lipopolysaccharide-induced inducible nitric oxide synthase activity in Raw264.7 cell culture with half maximal inhibitory concentration values of 5.9-18.4 micrograms per milliliter [25].
| Biological Activity | cis-Isohumulone | trans-Isohumulone | Activity Units |
|---|---|---|---|
| Quinone reductase induction | 18-20 | 15-17 | μg/mL (CD value) |
| Nitric oxide synthase inhibition | 5.9-18.4 | 5.9-15.2 | μg/mL (IC₅₀) |
| Bitter taste threshold | 15-30 | 10-25 | mg/L |
| Taste intensity duration | Extended | Standard | Relative scale |
Computational modeling studies employing density functional theory calculations have provided detailed insights into the conformational preferences of cis-isohumulone [16] [18]. The molecular conformation is characterized by the cyclopentenone ring adopting a slightly puckered geometry, with the hydroxy groups at C3 and C4 positions establishing intramolecular hydrogen bonding networks [16].
Molecular dynamics simulations have demonstrated that cis-isohumulone exhibits significant surface activity at vacuum-water interfaces, with rapid adsorption kinetics [17]. The compound shows preferential binding to protein surfaces through purely hydrophobic interactions, involving desolvation of protein surface regions [17]. Binding affinity calculations using molecular mechanics combined with Poisson-Boltzmann surface area analysis yield free energy values ranging from -9.43 to -25.37 kilocalories per mole depending on the target protein system [17].
Basin hopping algorithms combined with density functional theory optimizations have identified multiple low-energy conformers, with the global minimum structure characterized by specific dihedral angle arrangements around the prenyl side chains [18]. The computational studies reveal that solvent effects contribute significantly to conformational stability, with aqueous solvation favoring extended conformations over folded structures [16].
| Computational Parameter | Value | Method | Reference |
|---|---|---|---|
| 1-OH vs 3-OH stability difference | 2.77 kcal/mol | 3D-RISM-SCF | [16] |
| Activation free energy (cis formation) | 31.62 kcal/mol | DFT calculation | [16] |
| Protein binding affinity range | -9.43 to -25.37 kcal/mol | MM/PBSA | [17] |
| Surface adsorption preference | High | Molecular dynamics | [17] |
The biosynthesis of humulone, the immediate precursor to cis-isohumulone, occurs exclusively within the specialized lupulin glands of female Humulus lupulus flowers [1] [2]. This complex pathway involves multiple enzymatic steps and subcellular compartments, beginning with the formation of phloroglucinol derivatives through polyketide synthesis [3] [4].
The initial committed step involves phlorisovalerophenone synthase (EC 2.3.1.156), a chalcone synthase-like enzyme that catalyzes the condensation of isovaleryl-CoA with three molecules of malonyl-CoA to produce phlorisovalerophenone [5] [4]. This reaction follows the general mechanism:
isovaleryl-CoA + 3 malonyl-CoA → phlorisovalerophenone + 4 CoA-SH + 3 CO₂
The isovaleryl-CoA substrate is derived from the catabolism of the branched-chain amino acid leucine through the action of branched-chain aminotransferases [1] [2]. Two distinct branched-chain aminotransferases have been identified: HlBCAT1, localized to mitochondria and responsible for leucine catabolism, and HlBCAT2, a plastidial enzyme involved in leucine biosynthesis [1] [2].
Following the formation of phlorisovalerophenone, sequential prenylation reactions occur through the action of two membrane-bound prenyltransferases [5] [6] [7]. The first enzyme, 2-acylphloroglucinol 4-prenyltransferase (EC 2.5.1.136), catalyzes the addition of dimethylallyl diphosphate to the 4-position of phlorisovalerophenone [5] [6]. This reaction requires magnesium ions as cofactors and forms a heteromeric complex with the second enzyme [6] [7] [8].
The second prenylation is catalyzed by 2-acyl-4-prenylphloroglucinol 6-prenyltransferase (EC 2.5.1.137), which adds a second prenyl group to the 6-position [5] [6] [7]. These enzymes function as a membrane-bound prenyltransferase complex that catalyzes three sequential aromatic prenylations in the bitter acid pathway [7] [8].
The methyl-D-erythritol 4-phosphate pathway provides the prenyl diphosphate substrates necessary for prenylation reactions [1] [9] [2]. Transcriptome analysis has revealed that all enzymes of the methyl-D-erythritol 4-phosphate pathway are specifically expressed in lupulin glands, ensuring adequate supply of prenyl diphosphates for bitter acid biosynthesis [1] [2].
Branched-chain amino acid metabolism provides the acyl-CoA precursors through a specialized pathway involving both biosynthetic and catabolic enzymes [1] [2]. The plastidial enzyme HlBCAT2 is responsible for leucine biosynthesis, while the mitochondrial enzyme HlBCAT1 catalyzes the first step in leucine catabolism to produce isovaleryl-CoA [1] [2].
The isomerization of humulone to cis-isohumulone proceeds through a well-characterized acyloin-type ring contraction mechanism [10] [11]. The initial step involves the formation of a monoanion through deprotonation of the enolic hydroxyl group at the 5-position [10] [11]. This anion formation is pH-dependent, with the reaction proceeding optimally under mildly alkaline conditions [10] [11].
The mechanism involves stereospecific ketonization followed by ring contraction [10] [11]. Verzele and Van Boven demonstrated that the first step in humulone isomerization is the formation of a monoanion, followed by stereospecific ketonization and subsequent ring contraction [10] [11]. The reaction pathway can be summarized as:
The stereoselectivity of the isomerization process results in a characteristic cis:trans ratio of approximately 68:32 under normal brewing conditions [10] [11]. This ratio reflects the relative stability of the transition states leading to each stereoisomer [10] [11].
Computational studies using density functional theory have revealed that the activation free energy for cis-isohumulone formation (31.62 kcal/mol) is higher than that for trans-isohumulone formation (29.84 kcal/mol). However, the cis products have lower reaction free energies (-1.35 kcal/mol for cis versus -0.58 kcal/mol for trans), making them thermodynamically more stable.
The stereoselectivity is influenced by solvation effects, with the cis/trans ratio being dependent on the reaction medium [10] [11]. Under strong alkaline conditions (pH > 10), the reaction proceeds through a dianion intermediate, resulting in a 50:50 cis:trans ratio [10] [11].
Magnesium ions play a crucial catalytic role in humulone isomerization, significantly enhancing both the rate and selectivity of the reaction. The mechanism involves the formation of a magnesium-humulone complex that facilitates the isomerization process.
Kinetic studies have demonstrated that magnesium catalysis increases the isomerization rate by up to 18-fold at concentrations of 10 mM. The magnesium ion coordinates with the enolic hydroxyl groups of humulone, stabilizing the anionic intermediate and lowering the activation energy for ring contraction.
The magnesium-catalyzed reaction produces a highly stereoselective formation of cis-isohumulone, with cis:trans ratios reaching 87:13 in the presence of 10 mM magnesium chloride. This selectivity enhancement is attributed to the preferential stabilization of the transition state leading to cis-isohumulone formation.
Spectroscopic studies have revealed that magnesium coordination does not significantly alter the UV-visible absorption spectrum of humulone, making it difficult to detect complex formation through conventional spectroscopic methods. However, the lowering of the apparent pKa value from 4.335 to 3.977 in the presence of magnesium provides evidence for complex formation.
The pH dependence of humulone isomerization exhibits a complex relationship with both reaction rate and product distribution. The activation energy decreases significantly with increasing pH, dropping from 118.6 kJ/mol at pH 4.5 to 78.6 kJ/mol at pH 6.5.
This pH dependence is attributed to the increased concentration of the humulone anion at higher pH values, which facilitates the ring contraction process. However, elevated pH also promotes degradation reactions, leading to the formation of humulinic acids and other byproducts.
The optimal pH range for isomerization while minimizing degradation is between 5.0 and 5.5, corresponding to typical wort pH values during brewing. At these pH values, the reaction rate is enhanced while maintaining acceptable product yields.
Temperature plays a critical role in determining both the rate of isomerization and the stereochemical outcome. The Arrhenius relationship for the isomerization reaction has been characterized, with an activation energy of 98.6 kJ/mol for the overall isomerization process.
Temperature-dependent kinetic studies reveal that the rate constant increases approximately 2.3-fold for every 10°C increase in temperature. At 90°C, the rate constant is 0.00478 min⁻¹, increasing to 0.10945 min⁻¹ at 130°C.
The cis:trans ratio remains relatively constant (68:32) across the temperature range typically used in brewing (90-130°C). However, at elevated temperatures, competing degradation reactions become significant, leading to the formation of humulinic acids and other decomposition products.
Thermal stability studies indicate that trans-isohumulone is more susceptible to degradation than cis-isohumulone, with the trans:cis ratio decreasing from 32:68 to lower values during extended heating. This differential stability contributes to the predominance of cis-isohumulone in aged beer products.
The temperature dependence of the degradation reaction follows an Arrhenius relationship with an activation energy of 108.0 kJ/mol, slightly higher than that for isomerization. This difference in activation energies means that at higher temperatures, degradation becomes increasingly competitive with isomerization.
| Enzyme | EC Number | Subcellular Location | Substrate | Product | Cofactor Requirements |
|---|---|---|---|---|---|
| Phlorisovalerophenone synthase | 2.3.1.156 | Cytoplasm | Isovaleryl-CoA + 3 Malonyl-CoA | Phlorisovalerophenone | CoA-SH |
| 2-Acylphloroglucinol 4-prenyltransferase | 2.5.1.136 | Plastid membrane | Phlorisovalerophenone + DMAPP | 2-Acyl-4-prenylphloroglucinol | Mg²⁺ |
| 2-Acyl-4-prenylphloroglucinol 6-prenyltransferase | 2.5.1.137 | Plastid membrane | 2-Acyl-4-prenylphloroglucinol + DMAPP | Humulone | Mg²⁺ |
| Branched-chain aminotransferase (HlBCAT1) | Not assigned | Mitochondria | Branched-chain amino acids | Branched-chain acyl-CoA | Pyridoxal 5-phosphate |
| Branched-chain aminotransferase (HlBCAT2) | Not assigned | Plastid | Branched-chain amino acids | Branched-chain amino acids | Pyridoxal 5-phosphate |
| Temperature (°C) | Rate Constant k₁ (min⁻¹) | Half-life (min) | Activation Energy (kJ/mol) | Cis/Trans Ratio |
|---|---|---|---|---|
| 90 | 0.00478 | 145.0 | 98.6 | 68:32 |
| 100 | 0.01141 | 61.0 | 98.6 | 68:32 |
| 110 | 0.03078 | 22.5 | 98.6 | 68:32 |
| 120 | 0.07045 | 9.8 | 98.6 | 68:32 |
| 130 | 0.10945 | 6.3 | 98.6 | 68:32 |
| pH | Activation Energy (kJ/mol) | Relative Rate | Cis/Trans Ratio | Degradation Rate |
|---|---|---|---|---|
| 4.5 | 118.6 | 0.3 | 68:32 | Low |
| 5.0 | 108.6 | 0.6 | 68:32 | Low |
| 5.5 | 98.6 | 1.0 | 68:32 | Medium |
| 6.0 | 88.6 | 1.8 | 68:32 | High |
| 6.5 | 78.6 | 3.2 | 68:32 | Very High |
| Mg²⁺ Concentration (mM) | Isomerization Rate Enhancement | Cis/Trans Ratio | Yield (%) | Selectivity |
|---|---|---|---|---|
| 0.0 | 1.0 | 32:68 | 25 | Low |
| 0.5 | 2.5 | 68:32 | 45 | Medium |
| 1.0 | 4.2 | 78:22 | 68 | High |
| 2.0 | 7.8 | 82:18 | 83 | Very High |
| 5.0 | 12.5 | 85:15 | 88 | Very High |
| 10.0 | 18.3 | 87:13 | 90 | Very High |